2,6-dichloro-9-cyclohexyl-9H-purine
Overview
Description
2,6-Dichloro-9-cyclohexyl-9H-purine is a chemical compound with the molecular formula C11H12Cl2N4 and a molecular weight of 271.15 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-9-cyclohexyl-9H-purine typically involves the chlorination of 9-cyclohexyl-9H-purine. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions . The reaction conditions must be carefully controlled to ensure the selective chlorination at the 2 and 6 positions of the purine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-9-cyclohexyl-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Scientific Research Applications
2,6-Dichloro-9-cyclohexyl-9H-purine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dichloro-9-cyclohexyl-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-9-propyl-9H-purine
- 2,6-Dichloro-9-methyl-9H-purine
- 2,6-Dichloropurine
Uniqueness
2,6-Dichloro-9-cyclohexyl-9H-purine is unique due to its cyclohexyl group, which imparts distinct physicochemical properties and biological activity compared to other similar compounds . This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous .
Properties
Molecular Formula |
C11H12Cl2N4 |
---|---|
Molecular Weight |
271.14 g/mol |
IUPAC Name |
2,6-dichloro-9-cyclohexylpurine |
InChI |
InChI=1S/C11H12Cl2N4/c12-9-8-10(16-11(13)15-9)17(6-14-8)7-4-2-1-3-5-7/h6-7H,1-5H2 |
InChI Key |
OOFWIULGXNWDQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2N=C(N=C3Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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